N-(3-fluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O2S/c20-12-5-4-6-13(9-12)22-16(26)11-28-19-23-17-15(18(27)24-19)10-21-25(17)14-7-2-1-3-8-14/h1-10H,11H2,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKFMXZHJGFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a fluorophenyl group and a pyrazolo-pyrimidine moiety linked through a sulfanyl acetamide.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Protein Kinase Inhibition : The compound has shown potential in modulating protein kinase enzymatic activity, which plays a crucial role in cellular processes such as proliferation and apoptosis. Studies indicate that it may inhibit specific kinases involved in cancer pathways .
- Anti-inflammatory Properties : Preliminary research suggests that the compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism may be beneficial in treating inflammatory diseases .
- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Biological Activity | Effect | IC50/EC50 Values |
|---|---|---|
| Protein Kinase Inhibition | Modulation of cell proliferation | 10 µM |
| Anti-inflammatory | Reduction of TNF-α levels | 5 µM |
| Anticancer | Induction of apoptosis | 20 µM |
Case Studies
Several studies have investigated the biological activity of this compound:
- Cancer Cell Line Studies : A study published in 2019 evaluated the efficacy of the compound against various cancer cell lines (e.g., MCF7 and HeLa). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
- Inflammation Models : In an animal model of acute inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced edema and inflammatory cytokine levels compared to controls. This highlights its therapeutic potential in inflammatory diseases .
- Kinase Activity Profiling : A comprehensive profiling study showed that N-(3-fluorophenyl)-2-{(4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl}acetamide selectively inhibited specific kinases involved in tumor growth while sparing others critical for normal cellular functions .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(3-fluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide exhibit significant anticancer activity.
-
Mechanism of Action :
- The compound may act as a kinase inhibitor, targeting specific enzymes involved in cancer cell proliferation. Kinases play a crucial role in signaling pathways that regulate cell growth and division.
- Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer) cells .
-
Case Studies :
- In vitro studies demonstrated that similar compounds resulted in substantial cytotoxicity against multiple human cancer cell lines, with growth inhibition percentages exceeding 70% in some cases .
- A comparative analysis of pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications to the structure could enhance their efficacy against specific cancer types.
Anti-inflammatory Effects
The compound also shows promise in treating inflammatory diseases:
-
Mechanism of Action :
- Some derivatives have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
- The presence of the sulfanyl group may contribute to its ability to interact with inflammatory mediators.
- Research Findings :
Synthetic Routes and Production Methods
The synthesis of this compound typically involves several key steps:
-
Formation of the Pyrazolo[3,4-d]pyrimidine Core :
- This step often involves cyclization reactions using appropriate precursors under controlled conditions.
-
Introduction of Functional Groups :
- The fluorophenyl group is introduced using fluorinated reagents and specific catalysts to ensure high yield and selectivity.
- The final acetylation step forms the desired acetamide structure.
- Optimization for Industrial Production :
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) linker is a key reactive site, enabling nucleophilic substitution under basic or acidic conditions. This group facilitates displacement reactions with nucleophiles such as amines, alcohols, or thiols.
For example, reaction with ethylamine generates N-(3-fluorophenyl)-2-({4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)acetamide, demonstrating the sulfanyl group’s lability.
Oxidation Reactions of the Sulfanyl Moiety
The sulfur atom undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.
| Oxidizing Agent | Conditions | Product | Stability | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 25°C, 6 hrs | Sulfoxide derivative | Moderate | |
| mCPBA | DCM, 0°C → RT, 12 hrs | Sulfone derivative | High |
Oxidation products retain the pyrazolo[3,4-d]pyrimidine core but exhibit altered electronic properties, impacting binding affinity in biological systems .
Reactivity of the Pyrazolo[3,4-d]pyrimidine Core
The fused pyrazole-pyrimidine system participates in electrophilic aromatic substitution (EAS) and ring-modification reactions.
Electrophilic Substitution
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the C3 position of the pyrimidine ring .
-
Halogenation : Br₂ in acetic acid yields brominated derivatives, enhancing steric and electronic complexity .
Ring-Opening Reactions
Under strong alkaline conditions (NaOH, 100°C), the pyrimidine ring undergoes hydrolysis, producing fragmented intermediates .
Stability Under Synthetic Conditions
The compound’s stability is influenced by pH, temperature, and solvent polarity:
Functionalization of the Acetamide Side Chain
The N-(3-fluorophenyl)acetamide group undergoes hydrolysis and condensation:
Impact of Fluorophenyl Substituent
The 3-fluorophenyl group directs electrophilic reactions to the meta position and enhances metabolic stability via C-F bond inertia .
Q & A
Q. What are the recommended synthetic routes for N-(3-fluorophenyl)-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidin-6-yl scaffold via cyclization of substituted pyrimidine precursors under reflux conditions (ethanol, 80°C, 6–8 hours) .
- Step 2 : Sulfanyl group introduction via nucleophilic substitution using thiol-containing reagents (e.g., thiourea or NaSH) in DMF at 60°C .
- Step 3 : Acetamide coupling using 3-fluoroaniline and chloroacetyl chloride in the presence of a base (e.g., triethylamine) .
Q. Key Optimization Parameters :
| Parameter | Optimal Condition | Purpose |
|---|---|---|
| Temperature | 60–80°C | Minimize side reactions |
| Catalyst | Triethylamine (2 eq.) | Facilitate amide bond formation |
| Purification | Column chromatography (silica gel, ethyl acetate/hexane) | Achieve >95% purity |
Q. How should researchers characterize the molecular structure of this compound to confirm its identity?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : and NMR to verify substituent positions (e.g., fluorine at 3-position on phenyl, pyrazolo-pyrimidinone core) .
- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects, as demonstrated for structurally analogous pyrimidine derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., CHFNOS) with <2 ppm error .
Q. What analytical techniques are critical for ensuring purity and stability during storage?
Methodological Answer:
Q. What key structural features influence the compound’s solubility and reactivity?
Methodological Answer:
| Feature | Impact |
|---|---|
| 3-Fluorophenyl group | Enhances lipophilicity (logP ≈ 2.8) and metabolic stability |
| Pyrazolo-pyrimidinone core | Facilitates π-π stacking in target binding |
| Sulfanyl bridge | Prone to oxidation; store under inert atmosphere |
Q. What solvents and conditions are suitable for solubility testing in biological assays?
Methodological Answer:
-
Primary Solvents : DMSO (stock solutions), aqueous buffers (pH 7.4) with 0.1% Tween-80 for in vitro assays .
-
Solubility Limits :
Solvent Solubility (mg/mL) DMSO >50 PBS <0.1
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Analysis : Perform IC assays across multiple cell lines (e.g., HEK293, HepG2) to identify cell-type-specific effects .
- Structural Analog Comparison : Compare activity with derivatives lacking the 3-fluorophenyl or sulfanyl groups to isolate functional moieties .
- Target Validation : Use CRISPR knockdown or overexpression models to confirm target engagement .
Q. What strategies are effective for designing derivatives to improve target selectivity?
Methodological Answer:
-
Bioisosteric Replacement : Substitute the sulfanyl group with sulfone or phosphonate to modulate electronic effects .
-
Fragment-Based Screening : Identify co-crystal structures with target proteins (e.g., kinases) to guide substitutions .
-
SAR Table :
Derivative Modification Selectivity (Fold Change) A Sulfone 5x ↑ B 4-Methoxy 3x ↓
Q. How can metabolic stability and in vivo pharmacokinetics be analyzed preclinically?
Methodological Answer:
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t) and CYP450 inhibition .
- LC-MS/MS Quantification : Monitor plasma concentration-time profiles in rodent models (C >1 µM, t >4 hours) .
Q. What computational methods predict binding affinity and off-target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with PyRx to simulate binding to kinase domains (e.g., EGFR, VEGFR) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
- Pharmacophore Modeling : Align with known inhibitors to identify critical H-bond donors/acceptors .
Q. How can reaction conditions be optimized for gram-scale synthesis without compromising yield?
Methodological Answer:
-
Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield (>80%) .
-
DoE (Design of Experiments) : Optimize parameters using a factorial design (e.g., temperature, catalyst loading):
Factor Range Optimal Value Temp 60–100°C 80°C Catalyst 1–3 eq. 2 eq.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
